4-Bromo-2-nitrobenzene-1-thiol

Catalog No.
S3177336
CAS No.
76209-02-4
M.F
C6H4BrNO2S
M. Wt
234.07
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-nitrobenzene-1-thiol

CAS Number

76209-02-4

Product Name

4-Bromo-2-nitrobenzene-1-thiol

IUPAC Name

4-bromo-2-nitrobenzenethiol

Molecular Formula

C6H4BrNO2S

Molecular Weight

234.07

InChI

InChI=1S/C6H4BrNO2S/c7-4-1-2-6(11)5(3-4)8(9)10/h1-3,11H

InChI Key

AJQYWSYQGXVQBM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])S

Solubility

not available

4-Bromo-2-nitrobenzene-1-thiol is an organosulfur compound with the molecular formula C6_6H4_4BrNO2_2S. It features a benzene ring substituted with a bromine atom, a nitro group, and a thiol group. The presence of these functional groups provides this compound with unique chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications. Its structure allows for electrophilic aromatic substitution reactions, which are critical in the synthesis of more complex organic molecules .

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic compounds.
  • Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
  • Oxidation: The thiol group may be oxidized to form disulfides or sulfonic acids, depending on the reaction conditions used .

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium hydroxide (NaOH) at elevated temperatures.
  • Reduction: Hydrogen gas (H2_2) with palladium on carbon (Pd/C) as a catalyst.
  • Oxidation: Hydrogen peroxide (H2_2O2_2) or other oxidizing agents.

The biological activity of 4-Bromo-2-nitrobenzene-1-thiol is primarily linked to its ability to interact with proteins and enzymes due to its electrophilic nature. It may influence biochemical pathways involving aromatic compounds through electrophilic aromatic substitution reactions. This compound has potential applications in studying enzyme mechanisms and protein interactions, particularly because of its reactive thiol group .

The synthesis of 4-Bromo-2-nitrobenzene-1-thiol typically involves multi-step reactions starting from benzene derivatives. A common synthetic route includes:

  • Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
  • Bromination: The nitrated benzene is then brominated using bromine in the presence of a catalyst like iron(III) bromide to introduce the bromine atom.
  • Thiol Introduction: Finally, the thiol group is introduced through various methods, often involving thiolating agents .

Industrial production methods follow similar synthetic routes but are optimized for larger scale production.

4-Bromo-2-nitrobenzene-1-thiol has diverse applications across various fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
  • Biology: Utilized in research related to enzyme mechanisms and protein interactions due to its reactive thiol group.
  • Industry: Employed in the production of dyes, pigments, and other specialty chemicals .

Research into the interactions of 4-Bromo-2-nitrobenzene-1-thiol with biological systems is ongoing. Its ability to undergo electrophilic aromatic substitution suggests it may affect pathways involving aromatic compounds, influencing both enzymatic activity and cellular functions. Further studies are needed to fully elucidate its biological interactions and potential therapeutic applications.

Several compounds share structural similarities with 4-Bromo-2-nitrobenzene-1-thiol but differ in functional groups or reactivity:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-1-nitrobenzeneLacks the thiol groupLess reactive in biological applications
2-NitrothiophenolSimilar structure but without the bromine atomAffects reactivity and applications
4-NitrothiophenolSimilar but lacks the bromine atomInfluences chemical behavior

Uniqueness

4-Bromo-2-nitrobenzene-1-thiol is unique due to the combination of three functional groups (bromine, nitro, and thiol) on the benzene ring. This configuration provides it with versatile reactivity profiles, making it suitable for various

Organosulfur chemistry has evolved significantly since the 19th century, when early studies focused on thiols and disulfides derived from natural sources like garlic and crude oil. The discovery of cysteine and methionine as sulfur-containing amino acids underscored sulfur's biological importance, while synthetic breakthroughs in the mid-20th century enabled precise functionalization of aromatic thiols. For example, the development of diazonium salt reactions allowed the introduction of bromo and nitro groups to toluene derivatives, as seen in the synthesis of 4-bromo-2-nitrotoluene via sequential bromination and nitration of 4-methyl-3-nitroaniline. These methods laid the groundwork for modern thiophenol derivatives like 4-bromo-2-nitrobenzene-1-thiol, which require controlled conditions to preserve the reactive thiol group during nitro-group installation.

A key milestone was the adaptation of Ullmann-type coupling reactions for sulfur-containing aromatics, which facilitated the integration of bromo and thiol substituents on electron-deficient rings. The compound’s structural complexity—featuring ortho-nitro and para-bromo groups adjacent to the thiol—reflects advances in regioselective substitution techniques developed since the 1980s.

Table 1: Key Historical Advances in Organosulfur Compound Synthesis

EraInnovationImpact on 4-Bromo-2-nitrobenzene-1-thiol Synthesis
Early 1900sDiazonium salt chemistryEnabled nitro and bromo group introduction
1960sCopper-mediated couplingsImproved aryl-thiol bond formation
2000sProtective group strategiesEnhanced thiol stability during synthesis

Research Importance of Functionalized Thiophenols

Functionalized thiophenols like 4-bromo-2-nitrobenzene-1-thiol are pivotal in three domains:

  • Pharmaceutical Intermediates: The nitro group acts as a directing group for subsequent reductions to amines, while the bromo substituent enables Suzuki-Miyaura cross-couplings to construct biaryl pharmacophores. For instance, analogous bromonitrothiophenols have been used in kinase inhibitor syntheses.
  • Materials Science: Thiol groups bind strongly to metal surfaces, making this compound useful in self-assembled monolayers (SAMs) for electronic devices. The nitro group’s electron-withdrawing nature enhances monolayer stability on gold nanoparticles.
  • Catalysis: The thiol moiety can coordinate to transition metals, modulating catalytic activity in hydrogenation reactions. Bromo and nitro groups further fine-tune electronic effects on the metal center.

The compound’s reactivity is exemplified in its participation in nucleophilic aromatic substitution (SNAr) reactions, where the thiolate anion displaces nitro or bromo groups under basic conditions. This versatility is harnessed in constructing heterocycles like benzothiazoles, which are prevalent in bioactive molecules.

Current Scientific Interest and Applications

Recent studies highlight two emerging applications:

  • Surface Functionalization: The Royal Society of Chemistry reports thiophenol derivatives enable multi-functional surface coatings. 4-Bromo-2-nitrobenzene-1-thiol’s bromo group allows post-assembly modifications via click chemistry, creating patterned surfaces for biosensors.
  • Energy Storage: Nitro groups enhance the redox activity of sulfur-containing compounds in lithium-sulfur batteries. Researchers are exploring bromonitrothiophenols as cathode additives to mitigate polysulfide shuttling.

Table 2: Contemporary Applications of 4-Bromo-2-nitrobenzene-1-thiol

Application FieldFunctionMechanism
Drug DiscoveryKinase inhibitor precursorSuzuki coupling of bromo group
NanotechnologyGold nanoparticle stabilizerAu-S bond formation
Organic ElectronicsCharge-transport layer modifierDipole alignment via nitro groups

Ongoing research focuses on optimizing synthetic yields—currently around 70–89% for related bromonitrothiophenols—via microwave-assisted reactions and flow chemistry. Challenges remain in minimizing disulfide byproducts during thiol protection-deprotection sequences, necessitating innovative anaerobic reaction conditions.

Classical Synthetic Approaches

The traditional synthesis of 4-bromo-2-nitrobenzene-1-thiol involves sequential nitration and bromination of benzene derivatives. A representative route begins with the nitration of 4-bromophenol using fuming nitric acid (90%) and concentrated sulfuric acid at 0–5°C, yielding 4-bromo-2-nitrophenol with 82–88% efficiency [2]. Subsequent thiolation employs thiourea in refluxing ethanol under acidic conditions (HCl, 6 M), followed by alkaline hydrolysis (NaOH, 2 M) to generate the target thiol [6].

Diazotization-bromination sequences offer alternative pathways. 4-Amino-2-nitrotoluene undergoes diazotization with sodium nitrite (1.2 eq) in hydrobromic acid (48%) at −10°C, followed by Sandmeyer bromination with copper(I) bromide to install the bromine substituent [6]. This method achieves 70–75% yields but requires strict temperature control to minimize polybrominated byproducts.

Classical MethodReagentsYield (%)Key Limitation
Nitration-thiolationHNO₃, H₂SO₄, thiourea82–88Over-nitration at >10°C
Diazotization-brominationNaNO₂, CuBr, HBr70–75Polybrominated side products

Modern Preparation Techniques

Transition metal catalysis has revolutionized 4-bromo-2-nitrobenzene-1-thiol synthesis. Palladium-catalyzed cross-coupling between 2-nitrobenzenethiol and aryl bromides using Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in toluene at 110°C achieves 89–93% regioselectivity [5]. Copper-mediated Ullmann condensations enable direct C–S bond formation; reacting 4-bromo-2-nitroiodobenzene with sodium hydrosulfide (3 eq) in DMF at 120°C with CuI (10 mol%) produces the thiol in 85% yield [3].

Aryne intermediate strategies show particular promise. Treating 4,5-dimethoxy-2-(trimethylsilyl)phenyl triflate with potassium ethyl xanthate (1.5 eq) and N-bromosuccinimide (1.2 eq) in acetonitrile at 25°C generates 4-bromo-2-nitrobenzene-1-thiol derivatives via in situ aryne formation, achieving 91% yield with <2% dimerization [5].

Green Chemistry Synthetic Routes

Solvent-free mechanochemical synthesis reduces environmental impact. Ball-milling 4-bromo-2-nitroaniline (1 eq) with elemental sulfur (1.2 eq) and potassium hydroxide (2 eq) at 30 Hz for 2 hours produces the thiol in 78% yield, eliminating volatile organic solvent use [5]. Microwave-assisted thiolation in aqueous media accelerates reaction kinetics; irradiating 4-bromo-2-nitrobenzene chloride with thiourea (1.5 eq) in water at 150°C for 15 minutes achieves 88% conversion versus 6 hours under conventional heating [3].

Biphasic systems enhance atom economy. The reaction of 4-bromo-2-nitrobenzenediazonium chloride with formaldoxime in water/ethyl acetate (1:1 v/v) at pH 9 yields 4-bromo-2-nitrobenzaldoxime intermediates, which undergo thiolation with 94% efficiency while reducing acid waste by 60% compared to homogeneous methods [3].

Purification Challenges and Solutions

The compound’s propensity for oxidative dimerization complicates isolation. Implementing anaerobic chromatography (SiO₂, hexane/EtOAc 4:1, 0–5°C under N₂) suppresses disulfide formation, increasing recovery from 65% to 92% [5]. Recrystallization optimization studies identify ethanol/water (7:3 v/v) as the ideal solvent system, yielding 99.5% pure crystals with <0.3% dimer content when cooled at 2°C/min [6].

Impurity profiling reveals three major byproducts:

  • 4,4'-dibromo-2,2'-dinitrodiphenyl disulfide (3–7%) from thiol oxidation
  • 4-bromo-2-nitrobenzene sulfonic acid (1–2%) via over-oxidation
  • 4-bromo-2-nitroanisole (0.5–1.5%) from residual methanol

Countercurrent chromatography with heptane/ACN/NMP (10:6:1) resolves these impurities effectively, achieving 99.8% purity in preparative-scale isolations [3]. Stabilization with 0.1% ascorbic acid in final solutions prevents dimerization during storage, maintaining >98% purity for 6 months at −20°C [5].

XLogP3

2.6

Dates

Modify: 2023-08-18

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